

# An In-depth Technical Guide to the Spectroscopic Data of Bromocyclohexane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Bromocyclohexane

Cat. No.: B057405

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **bromocyclohexane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols, data tables, and visualizations are presented to support researchers, scientists, and drug development professionals in the analysis of this compound.

## Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for **bromocyclohexane**. The data is presented in a structured format to facilitate analysis and comparison.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Due to the chair-chair interconversion of the cyclohexane ring at room temperature, the axial and equatorial protons are averaged, simplifying the spectrum.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **bromocyclohexane** typically shows five distinct signals.<sup>[1]</sup> The proton on the carbon bearing the bromine atom (C-1) is the most deshielded and appears furthest downfield.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-1	~ 4.16	Multiplet
H-2, H-6 (axial & equatorial)	~ 2.1 - 2.3	Multiplet
H-3, H-5 (axial & equatorial)	~ 1.7 - 1.9	Multiplet
H-4 (axial & equatorial)	~ 1.4 - 1.6	Multiplet
Other Protons	~ 1.2 - 1.5	Multiplet

Note: At room temperature, the signal for the H-1 proton can appear as a broad singlet due to rapid conformational flipping. At low temperatures (-75 °C), this signal resolves into two distinct peaks for the axial and equatorial conformers at approximately  $\delta$  4.64 and  $\delta$  3.97, respectively. [\[2\]](#)

#### <sup>13</sup>C NMR Spectral Data

The proton-decoupled <sup>13</sup>C NMR spectrum of **bromocyclohexane** shows four distinct signals, corresponding to the four unique carbon environments in the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm) in CDCl <sub>3</sub>
C-1	~ 55-57
C-2, C-6	~ 35-37
C-3, C-5	~ 27-29
C-4	~ 25-26

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. [\[3\]](#)[\[4\]](#)[\[5\]](#)

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **bromocyclohexane** is characterized by strong absorptions corresponding to C-H and C-Br bond vibrations.

Vibrational Mode	Frequency (cm <sup>-1</sup> )	Intensity
C-H stretch (sp <sup>3</sup> hybridized)	2850 - 2950	Strong
CH <sub>2</sub> bend (scissoring)	~ 1450	Medium
C-Br stretch	500 - 600	Strong

Source: Data compiled from NIST and ChemicalBook databases.[6][7][8]

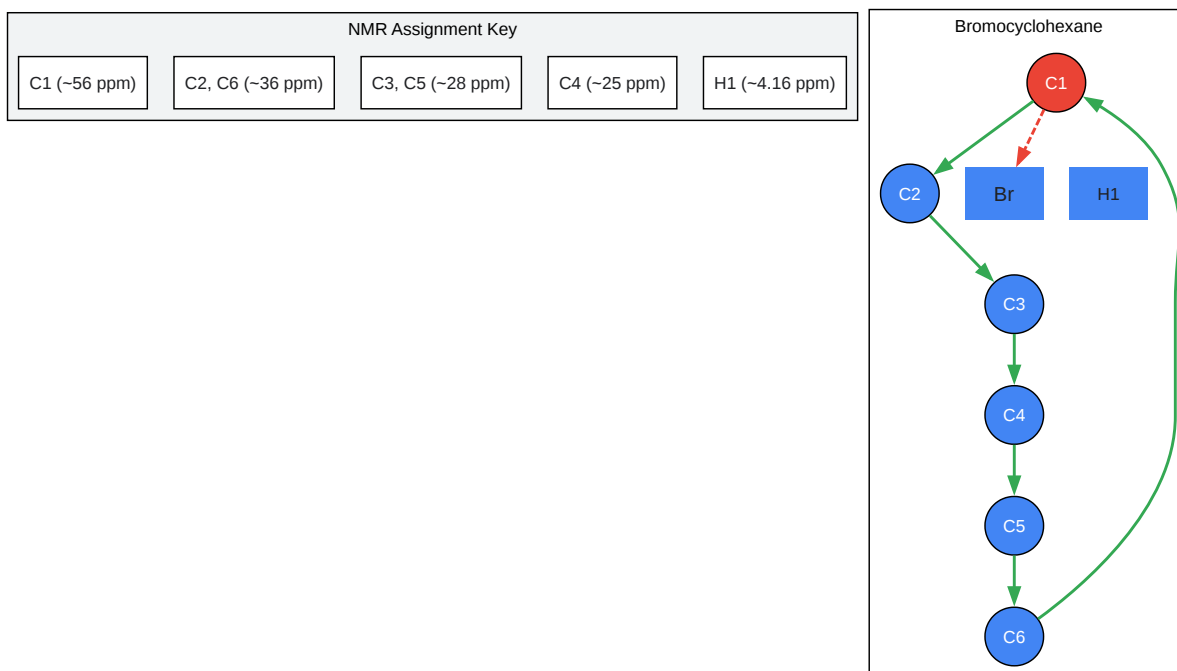
Electron Ionization Mass Spectrometry (EI-MS) of **bromocyclohexane** results in the formation of a molecular ion and several characteristic fragment ions. The molecular weight of **bromocyclohexane** is approximately 163.06 g/mol .[7][9] Due to the presence of bromine, the molecular ion peak appears as a pair of peaks (M<sup>+</sup> and M+2) of nearly equal intensity, corresponding to the two major isotopes, <sup>79</sup>Br and <sup>81</sup>Br.

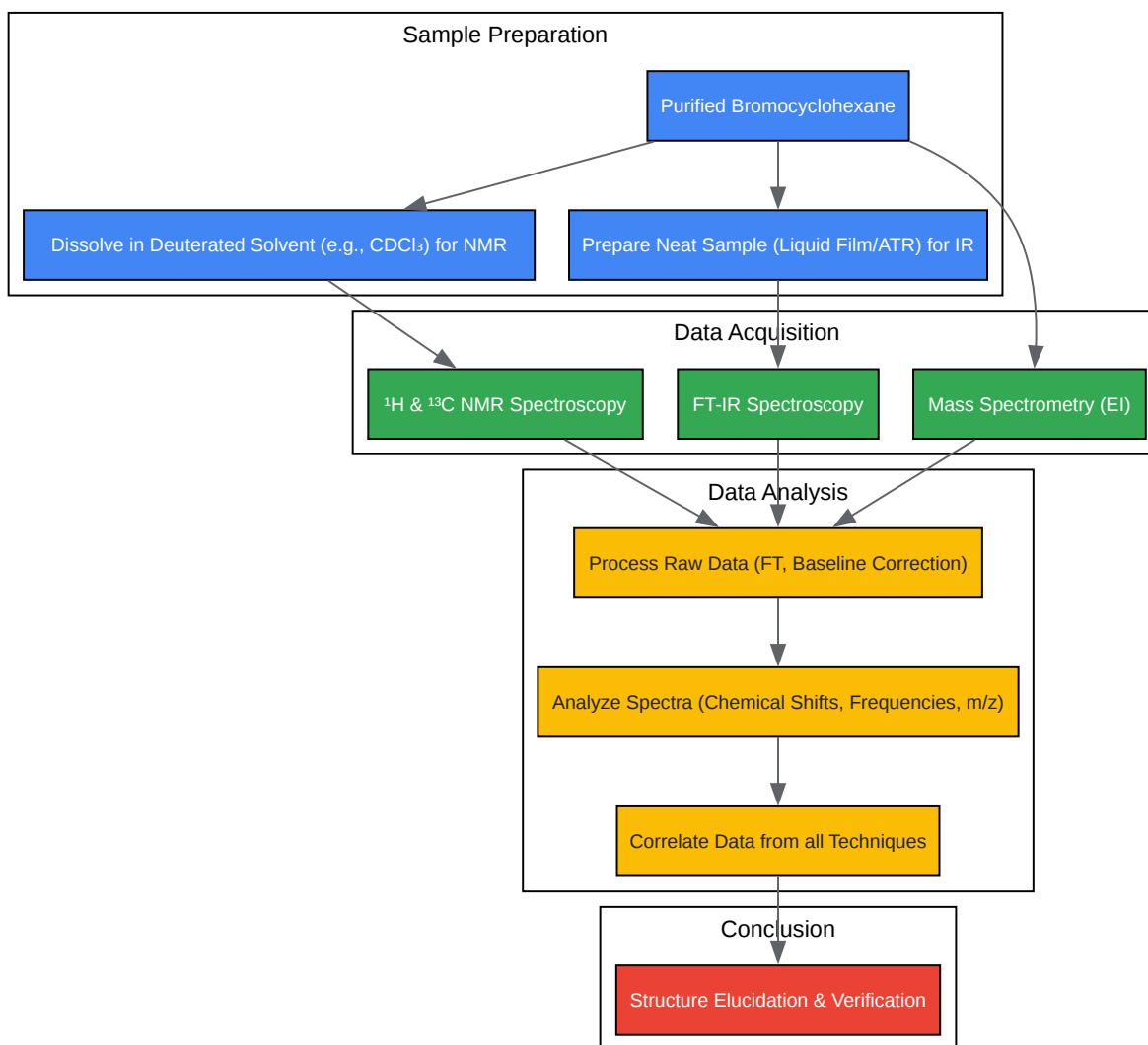
m/z (Mass/Charge Ratio)	Ion/Fragment	Relative Intensity
164	[C <sub>6</sub> H <sub>11</sub> <sup>81</sup> Br] <sup>+</sup> (Molecular Ion, M+2)	High
162	[C <sub>6</sub> H <sub>11</sub> <sup>79</sup> Br] <sup>+</sup> (Molecular Ion, M <sup>+</sup> )	High
83	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup> (Loss of Br)	High
55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>	Base Peak
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	High

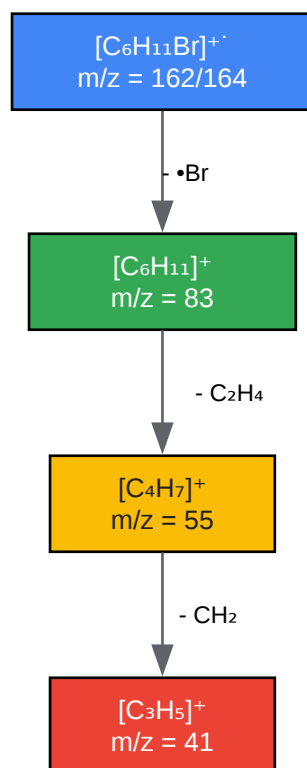
Source: Data compiled from NIST Mass Spectrometry Data Center.[9][10]

## Visualization of Spectroscopic Data

The following diagrams provide a visual representation of the **bromocyclohexane** structure for NMR assignment, a typical workflow for spectroscopic analysis, and its mass spectral fragmentation pathway.







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Solved How many signals would you expect in the  $^1H$  NMR | Chegg.com [chegg.com]
- 2. Answered: The NMR spectrum of bromocyclohexane indicates a low field signal (1H) at  $\delta$  4.16. To room temperature, this signal is a singlet, but at  $-75^\circ C$  it separates... | bartleby [bartleby.com]
- 3. Bromocyclohexane(108-85-0)  $^{13}C$  NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Bromocyclohexane(108-85-0) IR Spectrum [m.chemicalbook.com]

- 7. Cyclohexane, bromo- [webbook.nist.gov]
- 8. Cyclohexane, bromo- [webbook.nist.gov]
- 9. Cyclohexane, bromo- [webbook.nist.gov]
- 10. Bromocyclohexane(108-85-0) MS spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Bromocyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057405#spectroscopic-data-of-bromocyclohexane-nmr-ir-mass-spec]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)